Cestrin

Description

Properties

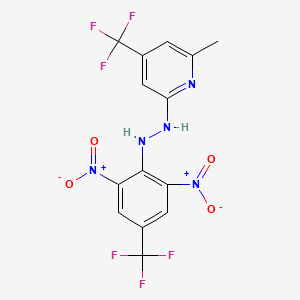

Molecular Formula |

C14H9F6N5O4 |

|---|---|

Molecular Weight |

425.24 g/mol |

IUPAC Name |

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-2-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]hydrazine |

InChI |

InChI=1S/C14H9F6N5O4/c1-6-2-7(13(15,16)17)5-11(21-6)22-23-12-9(24(26)27)3-8(14(18,19)20)4-10(12)25(28)29/h2-5,23H,1H3,(H,21,22) |

InChI Key |

KXRFHHUARBIRJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CESTRIN; |

Origin of Product |

United States |

Foundational & Exploratory

Cestrin's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cestrin, also known as CESA TRAFFICKING INHIBITOR, is a small molecule that has emerged as a critical tool for dissecting the intricacies of cellulose biosynthesis in plants. By acutely disrupting the trafficking of cellulose synthase (CESA) complexes, this compound provides a unique window into the dynamic processes that govern the formation of the primary cell wall. This technical guide provides an in-depth overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the affected signaling pathways. This document is intended to serve as a comprehensive resource for researchers in plant biology, cell biology, and for professionals engaged in the development of novel herbicides and plant growth regulators.

Introduction

Cellulose, the most abundant biopolymer on Earth, is the primary structural component of plant cell walls, providing mechanical strength and influencing cell shape and directional growth. The synthesis of cellulose is orchestrated by large, plasma membrane-localized protein assemblies known as cellulose synthase complexes (CSCs). The delivery, activity, and recycling of these complexes are tightly regulated processes, crucial for normal plant development. Chemical inhibitors of cellulose biosynthesis have proven to be invaluable for elucidating the molecular players and pathways involved. This compound is one such inhibitor that specifically targets the trafficking of CSCs, leading to a rapid cessation of cellulose synthesis and pronounced effects on plant growth and morphology. Understanding its mechanism provides fundamental insights into cell wall biology and offers potential avenues for agricultural applications.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of the trafficking of cellulose synthase complexes (CSCs) to the plasma membrane, which is the exclusive site of cellulose synthesis. This disruption leads to a rapid reduction in cellulose deposition and subsequent defects in anisotropic cell growth. The endogenous protein target of this compound has not yet been identified; however, its downstream effects on CSCs and associated proteins are well-characterized.

Effects on Cellulose Synthase Complexes (CSCs)

Upon treatment, this compound induces a significant reduction in the velocity of CSCs moving within the plasma membrane and causes them to accumulate in cortical cytoplasmic compartments. These accumulations are often referred to as "this compound-induced bodies". This suggests that this compound interferes with either the delivery of new CSCs to the plasma membrane, the process of their insertion, or their maintenance and stability at the cell surface.

Differential Impact on CSC-Associated Proteins

This compound's effects extend to proteins that interact with and are crucial for the function of CSCs, namely KORRIGAN1 (KOR1) and CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 (POM2/CSI1).

-

KORRIGAN1 (KOR1): This membrane-bound endo-1,4-β-glucanase is an integral component of the CSC. Under this compound treatment, KOR1 accumulates in intracellular bodies in a manner similar to the CESA subunits, indicating that their association is maintained during the trafficking disruption.

-

POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 (POM2/CSI1): This protein acts as a linker between the CSCs at the plasma membrane and the underlying cortical microtubules, guiding the movement of the complexes. In response to this compound, POM2/CSI1 dissociates from the CSCs and disperses into the cytoplasm. This suggests that the interaction of POM2/CSI1 with the CSC is dependent on the complex being actively engaged in synthesis at the plasma membrane.

Involvement of the Trans-Golgi Network

Studies have shown that this compound treatment increases the association of CESAs with vesicles that are positive for SYNTAXIN OF PLANTS 61 (SYP61), a syntaxin localized to the trans-Golgi network (TGN).[1] This finding implicates SYP61-containing compartments in the trafficking route of CSCs that is disrupted by this compound.[1]

Indirect Effects on Microtubules

While this compound profoundly affects the microtubule-guided movement of CSCs, it does not appear to directly target microtubule polymerization. Instead, the observed disorganization of cortical microtubule arrays following this compound treatment is believed to be a secondary effect, a cellular feedback response to the disruption of cellulose synthesis and the resulting cell wall stress.[1]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on various aspects of Arabidopsis physiology and cell biology.

| Parameter | Concentration | Effect | Reference(s) |

| Anisotropic Growth (IC₅₀) | 4.85 µM | 50% inhibition of hypocotyl elongation | [2] |

| Cellulose Content | 9 µM | ~30% reduction in crystalline cellulose | [2] |

| Glucose Incorporation | 8 µM | ~60% decrease into the cellulosic fraction | [2] |

Table 1: Physiological Effects of this compound on Arabidopsis Seedlings

| Protein Target | This compound Treatment (Concentration, Duration) | Velocity (Control) | Velocity (Treated) | Reference(s) |

| GFP-CESA3 | 15 µM, 2 hours | 218 nm/min | 127 nm/min | [3] |

| GFP-KOR1 | 15 µM, 2 hours | - | ~60 nm/min | [4][5] |

| POM2/CSI1-3xYpet | 15 µM, 1.5 hours | 262 nm/min | 164 nm/min | [2] |

Table 2: Effects of this compound on the Motility of CSCs and Associated Proteins

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its study.

Caption: Proposed mechanism of this compound action, inhibiting CSC trafficking from the TGN.

Caption: A typical experimental workflow for characterizing the effects of this compound.

Detailed Experimental Protocols

Live-Cell Imaging of Fluorescently-Tagged CESA, KOR1, and POM2/CSI1

This protocol is adapted for imaging epidermal cells of etiolated Arabidopsis hypocotyls.

A. Plant Growth and Preparation:

-

Surface sterilize Arabidopsis thaliana seeds (e.g., lines expressing GFP-CESA3, GFP-KOR1, or POM2/CSI1-3xYpet) by washing in 70% ethanol for 1 minute, followed by 10 minutes in 30% household bleach with 0.05% Triton X-100.

-

Rinse seeds 5 times with sterile distilled water.

-

Resuspend seeds in sterile 0.1% agar and stratify at 4°C in the dark for 2-3 days.

-

Plate seeds on ½ Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Grow seedlings vertically in the dark for 3 days at 22°C.

-

For imaging, carefully transfer a single seedling onto a glass slide with a small drop of liquid ½ MS medium. Cover with a coverslip, using spacers made from vacuum grease or additional coverslips to avoid crushing the hypocotyl.[2][6]

B. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

For treatment, perfuse the mounted seedling with liquid ½ MS medium containing the desired final concentration of this compound (e.g., 15 µM) and a corresponding concentration of DMSO for the control.

-

Incubate the slide in the dark for the desired treatment time (e.g., 1.5 to 2 hours) before imaging.

C. Spinning Disk Confocal Microscopy:

-

Use a spinning disk confocal microscope equipped with a high numerical aperture objective (e.g., 63x or 100x oil immersion).

-

For GFP-tagged proteins, use a 488 nm laser for excitation and collect emission between 500-550 nm.

-

Focus on the epidermal cells in the upper region of the hypocotyl. Acquire images at the plasma membrane focal plane to visualize active CSCs.

-

Acquire time-lapse series (e.g., one frame every 5-10 seconds for 5-10 minutes) to observe particle motility. Use an exposure time of around 500 ms.[2]

D. Image Analysis for Particle Velocity:

-

Use image analysis software such as ImageJ/Fiji.

-

Correct for any XY drift in the time-lapse series using a plugin like StackReg.

-

Generate a kymograph from a linear track of a moving particle. This can be done by drawing a segmented line along a particle's trajectory in a time-averaged projection of the image stack and then using the "Kymograph" function.

-

The velocity of the particle is calculated from the slope of the line in the kymograph. The x-axis represents distance and the y-axis represents time.[4][7]

Crystalline Cellulose Content Measurement (Updegraff Method)

This protocol is for determining the amount of crystalline cellulose in plant tissue.

A. Sample Preparation and Alcohol Insoluble Residue (AIR) Preparation:

-

Harvest 3-day-old etiolated Arabidopsis seedlings grown on control or this compound-containing media.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Wash the powder sequentially with 70% ethanol, 100% ethanol, and a 1:1 mixture of chloroform:methanol to remove soluble sugars, pigments, and lipids.

-

Wash with 100% acetone and air-dry the resulting pellet, which is the Alcohol Insoluble Residue (AIR).

-

Weigh approximately 5 mg of the dried AIR into a screw-cap tube.

B. Digestion and Hydrolysis:

-

Add 1.5 mL of Updegraff reagent (a mixture of acetic acid, nitric acid, and water in an 8:1:2 ratio) to each tube.[8][9]

-

Incubate the tubes in a heating block at 100°C for 30 minutes to digest non-cellulosic polysaccharides and lignin.[8]

-

Centrifuge the tubes and discard the supernatant. Wash the pellet with water and then acetone to remove residual acid.

-

Dry the pellet completely.

-

Add 1 mL of 67% sulfuric acid to the pellet and incubate for 1 hour at room temperature to hydrolyze the crystalline cellulose into glucose monomers.[8]

C. Quantification using Anthrone Assay:

-

Prepare a standard curve using known concentrations of glucose.

-

Dilute a small aliquot of the hydrolyzed sample in water.

-

Add 1 mL of freshly prepared 0.2% anthrone reagent (in concentrated sulfuric acid) to the diluted samples and standards. CAUTION: Anthrone reagent is highly corrosive.

-

Boil the mixture at 100°C for 10 minutes to allow for color development (a blue-green color).[9]

-

Cool the samples on ice and measure the absorbance at 620 nm using a spectrophotometer.

-

Calculate the glucose concentration in the samples based on the standard curve and subsequently determine the cellulose content as a percentage of the initial AIR weight.[10]

[¹⁴C]Glucose Incorporation Assay

This assay measures the rate of new cellulose synthesis.

A. Seedling Growth and Treatment:

-

Grow Arabidopsis seedlings in liquid ½ MS medium with 2% sucrose for 3 days in the dark with shaking.[11]

-

Transfer a known weight of seedlings (e.g., 100 mg) to a fresh liquid medium.

-

Add this compound (e.g., 8 µM) or DMSO (control) to the medium.

-

Immediately add [¹⁴C]glucose to a final specific activity.

B. Sample Processing:

-

Stop the incorporation by washing the seedlings several times with water to remove unincorporated [¹⁴C]glucose.

-

Add 0.5 mL of acetic-nitric acid reagent to the seedlings in a microfuge tube.

-

Boil the tubes for 30 minutes to hydrolyze and solubilize all cell wall components except for crystalline cellulose.[11]

-

Centrifuge the tubes and carefully remove the supernatant.

-

Wash the remaining pellet (crystalline cellulose) with water and then with 100% acetone.

C. Scintillation Counting:

-

Resuspend the final pellet in a scintillation cocktail.

-

Measure the amount of radioactivity using a liquid scintillation counter.

-

The counts per minute (CPM) are proportional to the amount of [¹⁴C]glucose incorporated into newly synthesized cellulose during the 2-hour treatment period.

Conclusion

This compound is a powerful chemical tool that has significantly advanced our understanding of cellulose biosynthesis. Its specific inhibitory action on the trafficking of cellulose synthase complexes allows for the temporal dissection of this fundamental process. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers aiming to utilize this compound in their own studies, whether for fundamental research into plant cell wall dynamics or for applied purposes in agriculture and drug discovery. The continued use of this compound, in conjunction with advanced imaging and genetic approaches, promises to further unravel the complex regulatory networks that govern the construction of the plant cell wall.

References

- 1. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]

- 2. Analysis of in vivo Cellulose Biosynthesis in Arabidopsis Cells by Spinning Disk Confocal Microscopy [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Super-resolution imaging illuminates new dynamic behaviors of cellulose synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of in vivo Cellulose Biosynthesis in Arabidopsis Cells by Spinning Disk Confocal Microscopy [en.bio-protocol.org]

- 7. Analysis of cellulose synthase activity in Arabidopsis using spinning disk microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]

- 9. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]

- 10. Protocol: a medium-throughput method for determination of cellulose content from single stem pieces of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [bio-protocol.org]

- 12. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [en.bio-protocol.org]

The Biological Activity of Sestrin: A Technical Guide for Researchers

An In-depth Examination of the Sestrin Family of Proteins as Key Regulators of Cellular Metabolism and Stress Responses, with a Focus on Sestrin2's Role as a Leucine Sensor in the mTORC1 Signaling Pathway.

Introduction

The Sestrin family of proteins, comprising Sestrin1, Sestrin2, and Sestrin3, are highly conserved, stress-inducible proteins that have emerged as critical regulators of metabolic homeostasis.[1][2] Initially identified as p53 target genes, their functions extend far beyond tumor suppression to encompass a wide array of cellular processes, including antioxidant defense, autophagy, and the regulation of cell growth and metabolism.[3][4] This technical guide provides a comprehensive overview of the biological activity of Sestrins, with a particular focus on Sestrin2, for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways governed by these multifaceted proteins.

Core Mechanism of Action: Sestrin2 as a Leucine Sensor in mTORC1 Inhibition

The mechanistic target of rapamycin complex 1 (mTORC1) is a central kinase that governs cell growth and proliferation in response to various environmental cues, including nutrients and growth factors.[5] Amino acids, particularly leucine, are potent activators of mTORC1. Sestrin2 plays a pivotal role in this signaling cascade by acting as a direct cytosolic sensor of leucine.[6][7]

In the absence of leucine, Sestrin2 binds to the GATOR2 complex, a positive regulator of mTORC1 signaling.[5][8] This interaction is thought to inhibit GATOR2's function, which in turn allows the GATOR1 complex to act as a GTPase-activating protein (GAP) for the RagA/B GTPases.[5][9] GATOR1-mediated GTP hydrolysis on RagA/B maintains it in an inactive, GDP-bound state, thereby preventing the translocation of mTORC1 to the lysosomal surface, its site of activation.[10]

Upon leucine binding to a specific pocket within Sestrin2, a conformational change is induced, leading to the dissociation of the Sestrin2-GATOR2 complex.[6][7] The release of GATOR2 from Sestrin2-mediated inhibition allows it to suppress GATOR1 activity.[9] This leads to the accumulation of GTP-bound RagA/B, which then promotes the recruitment of mTORC1 to the lysosome, where it can be activated by Rheb. This intricate mechanism positions Sestrin2 as a critical gatekeeper of mTORC1 activity in response to amino acid availability.

Quantitative Data on Sestrin2 Interactions and Activity

The following tables summarize key quantitative data from studies on Sestrin2, providing a basis for understanding the affinities and concentrations that govern its biological activity.

| Interaction | Analyte | Method | Dissociation Constant (Kd) | Reference |

| Sestrin2 - Leucine | Leucine | Equilibrium Binding Assay | 20 ± 5 µM | [6] |

| Sestrin2 - Methionine | Methionine | Competition Binding Assay | 354 ± 118 µM (Ki) | [6] |

| Sestrin2 - Isoleucine | Isoleucine | Competition Binding Assay | 616 ± 273 µM (Ki) | [6] |

| Process | Effector | Cell Type | Effective Concentration (half-maximal) | Reference |

| mTORC1 Activation | Leucine | HEK-293T | 20 - 40 µM | [6] |

| Disruption of Sestrin2-GATOR2 interaction | Leucine | In vitro | ~1 µM | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of proteins in the Sestrin signaling pathway is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: Sestrin2-mediated regulation of the mTORC1 signaling pathway in response to leucine levels.

References

- 1. scienceopen.com [scienceopen.com]

- 2. The Emerging Role of Sestrin2 in Cell Metabolism, and Cardiovascular and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Basis Underlying Sestrins’ Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SESTRINs: Emerging Dynamic Stress-Sensors in Metabolic and Environmental Health [frontiersin.org]

- 5. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cestrin as a Cellulose Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cestrin (CESA Trafficking Inhibitor) is a potent small molecule inhibitor of cellulose biosynthesis.[1] Unlike inhibitors that directly target the catalytic activity of cellulose synthase (CESA) enzymes, this compound's primary mechanism of action involves the disruption of the trafficking of cellulose synthase complexes (CSCs) to the plasma membrane.[1][2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visual representations of its effects on cellular pathways.

Mechanism of Action

This compound acts as an efficacious inhibitor of CESA exocytosis.[1] It specifically interferes with the trafficking of CSCs and their associated proteins, such as KORRIGAN1 (KOR1) and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 (CSI1).[2][4] Treatment with this compound leads to a reduction in the number of CSCs at the plasma membrane and diminishes the velocity of the remaining complexes.[1][2] This disruption of CSC trafficking results in an accumulation of CESAs in intracellular compartments associated with the trans-Golgi network protein SYNTAXIN OF PLANTS61 (SYP61), implicating these compartments in the CESA trafficking pathway.[1][2][5] Notably, this compound is not a general disruptor of cellular trafficking, demonstrating specificity for proteins associated with the trafficking of CSCs.[1]

Quantitative Inhibitory Data

The inhibitory effects of this compound on plant growth and cellulose synthesis have been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Organism/System | Value | Reference |

| Half-maximal Inhibitory Concentration (IC50) for Anisotropic Growth | Arabidopsis thaliana etiolated seedlings | 4.85 µM | [2][6][7] |

| Cellulose Content Reduction | Arabidopsis thaliana hypocotyls (at 9 µM this compound) | ~30% | [2] |

| Reduction in [14C]Glucose Incorporation into Cellulose | Not specified | ~60% (at 8 µM this compound) | [7] |

| Reduction in POM2/CSI1-labeled particle motility | Arabidopsis thaliana | Reduced from ~262 nm/min to ~164 nm/min (after ~1.5h treatment) | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound's effects.

Live-Cell Imaging of Fluorescently Labeled CESA Proteins

This protocol is essential for observing the direct impact of this compound on the trafficking and dynamics of cellulose synthase complexes.

Objective: To visualize and quantify the localization and velocity of fluorescently tagged CESA proteins in living plant cells upon this compound treatment.

Materials:

-

Arabidopsis thaliana seedlings expressing a fluorescently tagged CESA protein (e.g., GFP-CESA3 or YFP-CESA6).[1][6]

-

This compound stock solution (dissolved in DMSO).

-

Control solution (DMSO).

-

Spinning-disk confocal microscope.[6]

-

Growth medium (e.g., Murashige and Skoog).

Procedure:

-

Grow Arabidopsis seedlings expressing the fluorescent CESA fusion protein in the dark for 3-5 days.[2][6]

-

Mount the seedlings on a microscope slide with a coverslip in a liquid growth medium.

-

Acquire baseline images and time-lapse series of the epidermal cells of the hypocotyl to observe the normal trafficking and velocity of the CESA complexes at the plasma membrane.

-

Introduce this compound to the growth medium at the desired final concentration (e.g., 15 µM).[6][8] For control experiments, add an equivalent volume of DMSO.

-

Immediately begin acquiring time-lapse images for a period of up to 2 hours.[1][6] Short-duration movies (5-10 minutes) can be generated to compare CESA particle movement before and after treatment.[1]

-

Analyze the acquired images to quantify changes in the density of CESA particles at the plasma membrane and their velocity. Particle tracking software can be used for velocity measurements.

Measurement of Cellulose Content

This biochemical assay quantifies the impact of this compound on the net accumulation of cellulose.

Objective: To determine the percentage reduction in crystalline cellulose content in plant tissues after this compound treatment.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana).

-

This compound.

-

Growth medium.

-

Reagents for alcohol insoluble residue (AIR) preparation (Ethanol, Acetone).

-

Trifluoroacetic acid (TFA).

-

Reagents and standards for monosaccharide composition analysis (e.g., via gas chromatography or high-performance anion-exchange chromatography).

Procedure:

-

Germinate and grow seedlings on a growth medium containing a specific concentration of this compound (e.g., 9 µM) or a DMSO control for a set period (e.g., 5 days).[2]

-

Harvest the desired tissue (e.g., hypocotyls).

-

Prepare Alcohol Insoluble Residue (AIR) from the harvested tissue by washing sequentially with ethanol and acetone to remove soluble components.[9]

-

Dry the AIR.

-

Hydrolyze the cell wall polysaccharides in the AIR using a strong acid, such as 2M trifluoroacetic acid at 120°C for 1 hour.[9]

-

Analyze the resulting monosaccharides to quantify the glucose released from cellulose. This allows for the calculation of the total crystalline cellulose content.

-

Compare the cellulose content of this compound-treated samples to the control samples to determine the percentage of inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Impact on Cellulose Synthase Trafficking

Caption: this compound's inhibitory effect on the CSC trafficking pathway.

Experimental Workflow for this compound Evaluation

Caption: Workflow for characterizing this compound's inhibitory properties.

Logical Relationships of this compound's Effects

References

- 1. academic.oup.com [academic.oup.com]

- 2. CESA TRAFFICKING INHIBITOR Inhibits Cellulose Deposition and Interferes with the Trafficking of Cellulose Synthase Complexes and Their Associated Proteins KORRIGAN1 and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. A cellulose synthesis inhibitor affects cellulose synthase complex secretion and cortical microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Subcellular Localization of Sestrin's Effects: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sestrins are a highly conserved family of stress-inducible proteins that play a pivotal role in maintaining cellular homeostasis. Their functions as potent inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1) and as suppressors of reactive oxygen species (ROS) are central to their roles in regulating cell growth, metabolism, and aging. The efficacy of Sestrin-mediated signaling is critically dependent on the precise subcellular localization of its interactions. This technical guide provides an in-depth exploration of the spatial context of Sestrin's effects, focusing primarily on its regulation of mTORC1 at the lysosomal surface from a cytosolic vantage point. We will detail the core signaling pathways, present quantitative data from key studies, provide detailed experimental protocols for investigating these phenomena, and visualize the complex interactions through signaling diagrams.

Introduction

The Sestrin family, comprising three paralogues in vertebrates (SESN1, SESN2, and SESN3), are crucial regulators that respond to a wide array of cellular stresses, including genotoxic damage, hypoxia, oxidative stress, and nutrient deprivation.[1][2] Their induction under stress conditions triggers protective mechanisms, most notably the inhibition of mTORC1 and the activation of antioxidant pathways.[1][3] While Sestrins themselves are found in multiple cellular compartments, including the cytosol, mitochondria, and nucleus, their most extensively characterized role—the inhibition of mTORC1 in response to amino acid starvation—is orchestrated through a sophisticated mechanism that controls protein localization to the lysosome.[4][5] This guide delves into the subcellular specifics of these effects, providing a foundational understanding for researchers and professionals aiming to modulate these pathways for therapeutic benefit.

The Lysosome: A Command Center for mTORC1 Activation

The activation of mTORC1 is a critical checkpoint for cell growth and is tightly regulated by the availability of nutrients, particularly amino acids. The surface of the lysosome serves as the primary platform for this process. In the presence of sufficient amino acids, the Rag GTPases, a heterodimer of RagA/B and RagC/D, are recruited to the lysosomal membrane by the Ragulator complex. Here, RagA/B is loaded with GTP, creating an active conformation that binds directly to mTORC1 and recruits it to the lysosome.[6][7] Once localized, mTORC1 can be activated by the small GTPase Rheb, which also resides on the lysosomal membrane.[8] This spatial arrangement ensures that mTORC1 is only activated when all necessary signals, including growth factors (via Rheb) and amino acids (via Rags), are present at the same location.

The activity of the Rag GTPases is controlled by the GATOR (GAP Activity Towards Rags) complex. The GATOR complex is composed of two subcomplexes: GATOR1, which acts as a GTPase-activating protein (GAP) to inactivate RagA/B, and GATOR2, which functions to inhibit GATOR1.[6][9][10]

References

- 1. Sestrin2 as a Novel Biomarker and Therapeutic Target for Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sestrins as a Therapeutic Bridge between ROS and Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sestrins orchestrate cellular metabolism to attenuate aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Locked in Structure: Sestrin and GATOR—A Billion-Year Marriage [mdpi.com]

- 6. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Sestrins Interact with GATOR2 to Negatively Regulate the Amino-Acid-Sensing Pathway Upstream of mTORC1 [dspace.mit.edu]

- 8. Mitochondrial localization of SESN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cestrin's Impact on Plant Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. Its primary load-bearing component, cellulose, is synthesized by large plasma membrane-localized cellulose synthase complexes (CSCs). The intricate process of CSC trafficking and activity presents numerous targets for chemical intervention. This technical guide provides an in-depth analysis of Cestrin, a novel small molecule identified as a potent inhibitor of cellulose biosynthesis. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for its study, and visualize its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in plant biology, cell wall biochemistry, and for professionals involved in the development of herbicides and other agrochemicals.

Introduction to Plant Cell Wall Biosynthesis

The plant cell wall is a highly organized network primarily composed of cellulose microfibrils embedded in a matrix of hemicelluloses, pectins, and glycoproteins. Cellulose, a polymer of β-(1,4)-linked glucose residues, provides the tensile strength of the cell wall. The synthesis of cellulose is a tightly regulated process carried out by Cellulose Synthase A (CESA) proteins, which are assembled into large, rosette-shaped CSCs in the Golgi apparatus. These complexes are then trafficked to the plasma membrane via the trans-Golgi network (TGN) and secretory vesicles.[1][2] Once at the plasma membrane, active CSCs move along cortical microtubules, extruding cellulose microfibrils into the apoplast. The dynamic trafficking of CSCs, including their delivery, insertion, movement within the plasma membrane, and endocytic recycling, is critical for controlling the rate and orientation of cellulose deposition, which in turn dictates the anisotropic growth of plant cells.

This compound: A Novel Inhibitor of Cellulose Biosynthesis

This compound (CESA Trafficking Inhibitor) is a small molecule that has been shown to reduce cellulose content and alter the anisotropic growth of Arabidopsis thaliana hypocotyls.[1] It serves as a valuable chemical tool to dissect the complex machinery governing cellulose synthesis and deposition.

Mechanism of Action

This compound's primary mode of action is the disruption of the trafficking of cellulose synthase complexes.[1] Unlike some inhibitors that directly target the catalytic activity of CESA proteins, this compound interferes with the delivery and localization of CSCs to the plasma membrane.[1][2]

Key mechanistic details include:

-

Reduced Velocity and Accumulation of CSCs: Live-cell imaging of fluorescently-tagged CESA proteins reveals that this compound treatment significantly reduces the velocity of CSCs at the plasma membrane and causes their accumulation in the cell cortex.[1][2]

-

Mislocalization of CSC-Associated Proteins: this compound differentially affects proteins associated with the CSC. KORRIGAN1 (KOR1), an endo-1,4-β-glucanase, accumulates in intracellular bodies similar to CESA. In contrast, POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 (CSI1) dissociates from the complex and becomes dispersed in the cytoplasm.[1][2]

-

Involvement of SYP61 Compartments: this compound treatment increases the association of CESAs with vesicles decorated by the trans-Golgi network-localized protein SYNTAXIN OF PLANTS 61 (SYP61), implicating these compartments in the altered trafficking pathway.[1][2]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on plant growth and cellulose synthesis have been quantified through various assays. The data presented below is primarily derived from studies on etiolated Arabidopsis thaliana seedlings.

| Parameter | Value | Concentration of this compound | Experimental System | Reference |

| Half-maximal Inhibitory Concentration (IC50) | 4.85 µM | Not Applicable | Arabidopsis hypocotyl growth | [2][3][4][5] |

| Reduction in Cellulose Content | ~30% less than control | 9 µM | Arabidopsis hypocotyls | [2][4][5] |

| Decrease in Glucose Incorporation into Cellulose | ~60% | 8 µM | Arabidopsis seedlings | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on plant cell wall biosynthesis.

Quantification of Crystalline Cellulose Content

This protocol is adapted from established methods for cellulose quantification in Arabidopsis.

1. Plant Growth and Treatment:

- Sterilize Arabidopsis thaliana seeds and plate them on 0.8% plant agar with 0.5x Murashige & Skoog (MS) medium.

- Stratify the plates at 4°C for 2-4 days to ensure uniform germination.

- Grow seedlings vertically in a growth chamber. For experiments with etiolated seedlings, grow in the dark.

- For this compound treatment, transfer seedlings to liquid MS medium containing the desired concentration of this compound (e.g., 9 µM) or a DMSO control. Treat for the specified duration (e.g., 2 hours for short-term effects, or germinate on this compound-containing plates for long-term effects).

2. Sample Preparation:

- Harvest the desired tissue (e.g., hypocotyls) and freeze in liquid nitrogen.

- Grind the tissue to a fine powder.

- Perform a series of washes with ethanol and acetone to remove pigments and other soluble components, resulting in an alcohol-insoluble residue (AIR).

3. Cellulose Assay (Updegraff Method):

- Dry a known weight of the AIR.

- Hydrolyze the non-cellulosic polysaccharides by incubating the AIR in a mixture of acetic acid, nitric acid, and water (Updegraff reagent) at 100°C for 30 minutes.

- Centrifuge to pellet the remaining crystalline cellulose.

- Wash the pellet with water and then acetone.

- Dry the cellulose pellet.

- Hydrolyze the cellulose to glucose by treating with 72% sulfuric acid.

- Quantify the glucose released using a colorimetric assay, such as the anthrone assay.

- Compare the amount of glucose to a standard curve to determine the cellulose content.

Live-Cell Imaging of CESA Trafficking

This protocol outlines the steps for visualizing fluorescently-tagged CESA proteins in living Arabidopsis seedlings using spinning-disk confocal microscopy.

1. Plant Material:

- Use a transgenic Arabidopsis thaliana line expressing a fluorescently-tagged CESA protein (e.g., GFP-CESA3).

2. Sample Preparation and Mounting:

- Grow seedlings as described in section 4.1.

- Carefully mount a 3-day-old etiolated seedling on a microscope slide with a drop of liquid MS medium. A coverslip can be placed over the seedling, using vacuum grease at the corners to create a small chamber and avoid crushing the tissue.

3. This compound Treatment:

- For time-lapse imaging of this compound's effects, the liquid medium used for mounting can be replaced with a medium containing the desired concentration of this compound (e.g., 15 µM).

4. Microscopy:

- Use a spinning-disk confocal microscope equipped with appropriate lasers for excitation of the fluorescent protein (e.g., 488 nm for GFP).

- Image the epidermal cells of the upper hypocotyl, focusing on the plasma membrane focal plane to visualize the movement of CESA complexes.

- Acquire time-lapse images (e.g., one frame every 5-10 seconds for 5-10 minutes) to track the movement of individual CESA particles.

5. Image Analysis:

- Use image analysis software (e.g., ImageJ/Fiji) to generate kymographs from the time-lapse series.

- Measure the velocity and density of the fluorescently-tagged CESA particles from the kymographs.

- Quantify the colocalization of CESA particles with other fluorescently-tagged markers (e.g., CFP-SYP61) to study their association with different cellular compartments.

Visualizing this compound's Impact on Signaling and Cellular Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: this compound's impact on the CSC trafficking pathway.

Caption: Workflow for studying this compound's effects.

Conclusion and Future Directions

This compound has emerged as a powerful tool for probing the intricacies of plant cell wall biosynthesis. Its specific mode of action, disrupting the trafficking of cellulose synthase complexes, provides a unique avenue to study the cellular machinery that delivers these critical enzymes to the plasma membrane. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate this compound's effects and to screen for other molecules with similar or complementary activities.

Future research could focus on identifying the direct molecular target of this compound, which remains unknown. Elucidating this target will provide deeper insights into the regulation of CESA trafficking. Furthermore, exploring the effects of this compound in different plant species and tissues will broaden our understanding of its potential applications in agriculture and biotechnology. The continued study of this compound and other cellulose biosynthesis inhibitors will undoubtedly advance our fundamental knowledge of plant cell biology and may lead to the development of novel herbicides or tools for manipulating biomass composition for industrial applications.

References

- 1. CESA TRAFFICKING INHIBITOR inhibits cellulose deposition and interferes with the trafficking of cellulose synthase complexes and their associated proteins KORRIGAN1 and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CESA TRAFFICKING INHIBITOR Inhibits Cellulose Deposition and Interferes with the Trafficking of Cellulose Synthase Complexes and Their Associated Proteins KORRIGAN1 and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Target of Sestrin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Characterization of the Molecular Target of Sestrins.

This guide addresses the molecular target of Sestrins, a family of highly conserved stress-inducible proteins. It is probable that the query "Cestrin" was a misspelling of "Sestrin," a topic of significant interest in the field of metabolic regulation and drug development due to its role in the mTOR signaling pathway. Sestrins are crucial regulators of cellular homeostasis and have emerged as a key therapeutic target for a range of diseases. This document provides a comprehensive overview of the molecular interactions of Sestrins, quantitative data, and detailed experimental protocols for their target identification and characterization.

The Molecular Target of Sestrins: GATOR2

The primary molecular target of the Sestrin family of proteins (Sestrin1, Sestrin2, and Sestrin3) is the GATOR2 complex . Sestrins function as negative regulators of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway by directly interacting with GATOR2.[1][2][3][4] This interaction is sensitive to the presence of amino acids, particularly leucine.[1][4][5]

Sestrin2 has been identified as a direct sensor of the amino acid leucine.[6][7][8][[“]] In the absence of leucine, Sestrin2 binds to the GATOR2 complex, which leads to the inhibition of mTORC1 activity.[[“]] When leucine is present, it binds directly to Sestrin2, causing a conformational change that leads to the dissociation of the Sestrin2-GATOR2 complex.[6][7] This dissociation relieves the inhibition of GATOR2, allowing for the activation of mTORC1.

Furthermore, Sestrins can also function as guanine nucleotide dissociation inhibitors (GDIs) for RagA/B GTPases, which are key components in the amino acid sensing pathway that activates mTORC1.[10][11] By inhibiting the exchange of GDP for GTP on RagA/B, Sestrins prevent the translocation of mTORC1 to the lysosome, its site of activation.[10][11]

Quantitative Data: Sestrin-Ligand Binding Affinities

The interaction between Sestrin2 and its ligand, leucine, has been quantified, providing crucial data for understanding its function as a leucine sensor. The binding affinity is typically expressed as the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.

| Sestrin Protein | Ligand | Dissociation Constant (Kd) | Method | Reference |

| Human Sestrin2 | Leucine | ~20 µM | In vitro binding assays | [6][7][12] |

| Human Sestrin2 | Methionine | Lower affinity than Leucine | In vitro binding assays | [13] |

| Human Sestrin2 | Isoleucine | Lower affinity than Leucine | In vitro binding assays | [13] |

| Human Sestrin2 | Valine | Lower affinity than Leucine | In vitro binding assays | [13] |

| Human Sestrin1 | Leucine | Strong binding | In vitro binding assays | [13] |

| Human Sestrin3 | Leucine | Weak binding | In vitro binding assays | [13] |

| Drosophila Sestrin (dSESN) | Leucine | ~100 µM | In vitro binding assays | [14] |

Sestrin-mTORC1 Signaling Pathway

The Sestrin-mediated regulation of the mTORC1 pathway is a critical cellular process for maintaining metabolic homeostasis. The pathway can be summarized as follows:

-

Amino Acid Deprivation: In the absence of amino acids, particularly leucine, Sestrin2 is in an unbound state and interacts with the GATOR2 complex. This Sestrin2-GATOR2 interaction inhibits GATOR2's activity. GATOR2 normally inhibits the GATOR1 complex. Therefore, when GATOR2 is inhibited by Sestrin2, GATOR1 is active. GATOR1 functions as a GTPase-activating protein (GAP) for the RagA/B GTPases, promoting the hydrolysis of GTP to GDP. RagA/B in its GDP-bound state is inactive and cannot recruit mTORC1 to the lysosomal surface, thus keeping mTORC1 inactive.

-

Amino Acid Sufficiency: In the presence of leucine, it binds directly to a specific pocket in Sestrin2. This binding event induces a conformational change in Sestrin2, causing it to dissociate from the GATOR2 complex. The now-active GATOR2 inhibits the GATOR1 complex. With GATOR1 inhibited, RagA/B remains in its active GTP-bound state. GTP-bound RagA/B, in complex with RagC/D, recruits mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates its downstream targets to promote cell growth and inhibit autophagy.

Caption: Sestrin-mTORC1 signaling pathway.

Experimental Protocols

Identification of Sestrin-GATOR2 Interaction via Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

This protocol outlines the general workflow for identifying GATOR2-interacting proteins, which led to the discovery of Sestrins as binding partners.

References

- 1. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sestrins interact with GATOR2 to negatively regulate the amino-acid-sensing pathway upstream of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Sestrins Interact with GATOR2 to Negatively Regulate the Amino-Acid-Sensing Pathway Upstream of mTORC1 [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 7. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. | Broad Institute [broadinstitute.org]

- 9. consensus.app [consensus.app]

- 10. Sestrins Function as Guanine Nucleotide Dissociation Inhibitors for Rag GTPases to Control mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sestrins function as guanine nucleotide dissociation inhibitors for Rag GTPases to control mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical Basis Underlying Sestrins’ Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Structural Analysis of Cestrin: A Tale of Two Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "Cestrin" presents a notable ambiguity in biochemical literature, referring to two distinct classes of molecules with vastly different structures and biological functions. This technical guide provides a comprehensive structural and functional analysis of both the Sestrin family of proteins , critical regulators of metabolic homeostasis in mammals, and This compound, the small molecule inhibitor of cellulose synthesis in plants. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the molecular mechanisms, experimental validation, and potential therapeutic or biotechnological applications of these compounds.

Part 1: The Sestrin Protein Family - Sentinels of Cellular Stress and Metabolism

The Sestrins (SESNs) are a highly conserved family of proteins (comprising Sestrin1, Sestrin2, and Sestrin3 in mammals) that are induced by a variety of cellular stresses, including oxidative stress, DNA damage, and hypoxia. They are crucial regulators of metabolic pathways, primarily through their interaction with the mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) signaling cascades. Their role in maintaining cellular homeostasis has made them attractive targets for drug development in the context of metabolic diseases, neurodegenerative disorders, and cancer.

Structural Overview of Sestrin Proteins

The crystal structure of human Sestrin2 has been resolved, providing significant insights into its function. Sestrin2 is a globular, all-α-helical protein composed of three distinct domains: Sesn-A (N-terminal domain), Sesn-B (linker domain), and Sesn-C (C-terminal domain).[1][2]

-

Sesn-A Domain: This domain contains a helix-turn-helix oxidoreductase motif and is responsible for the antioxidant properties of Sestrins.[2]

-

Sesn-B Domain: A flexible linker region that connects the Sesn-A and Sesn-C domains.[1]

-

Sesn-C Domain: This domain is crucial for the interaction with the GATOR2 complex and for the regulation of mTORC1 signaling. It also houses the leucine-binding pocket.[2]

A key structural feature of Sestrin2 is its ability to function as a direct sensor of the amino acid leucine. The crystal structure of Sestrin2 in complex with leucine (PDB ID: 5DJ4) reveals a single binding pocket within the C-terminal domain that coordinates the functional groups of leucine and confers specificity for its hydrophobic side chain.[3] This binding is stabilized by a "lid-latch" mechanism involving a loop that encloses the bound leucine.[3]

Quantitative Data for Sestrin Proteins

| Parameter | Molecule(s) | Value | Experimental Context |

| Binding Affinity (Kd) | Sestrin2 and Leucine | 20 µM | Equilibrium binding assay with purified proteins.[4] |

| Half-maximal mTORC1 activation | Leucine in HEK-293T cells | 20-40 µM | Correlates with the Kd of leucine for Sestrin2.[4] |

Signaling Pathways

Sestrins exert their regulatory effects by modulating two of the most critical signaling pathways in cellular metabolism: the mTOR and AMPK pathways.

Sestrins are potent inhibitors of mTORC1 signaling. This inhibition is primarily mediated through their interaction with the GATOR2 complex. In the absence of leucine, Sestrins bind to GATOR2, which prevents GATOR2 from inhibiting the GATOR1 complex. GATOR1 then acts as a GTPase-activating protein (GAP) for the RagA/B GTPases, keeping them in an inactive state and thus preventing mTORC1 activation at the lysosome. When leucine is abundant, it binds to Sestrins, causing a conformational change that leads to the dissociation of the Sestrin-GATOR2 complex. This allows GATOR2 to inhibit GATOR1, leading to the activation of RagA/B and subsequent mTORC1 signaling.[5][6]

Caption: The Sestrin-mTORC1 signaling pathway under low and high leucine conditions.

Sestrins can also activate AMPK, a key energy sensor that promotes catabolic processes to restore cellular ATP levels. The activation of AMPK by Sestrins can occur through multiple proposed mechanisms, including direct interaction with AMPK subunits and promoting the phosphorylation of the catalytic α subunit.[6][7] Activated AMPK can further inhibit mTORC1 signaling through the phosphorylation and activation of the TSC2 tumor suppressor, providing another layer of metabolic control.

Caption: The Sestrin-AMPK signaling pathway in response to cellular stress.

Experimental Protocols

This protocol is a representative method for demonstrating the interaction between Sestrin2 and GATOR2 in mammalian cells, based on procedures described in the literature.[3][8]

1. Cell Culture and Transfection:

- Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

- Co-transfect cells with expression vectors for FLAG-tagged Sestrin2 and HA-tagged GATOR2 components (e.g., Mios, WDR24) using a suitable transfection reagent.

2. Cell Lysis:

- After 48 hours, wash cells with ice-cold PBS.

- Lyse cells in Triton lysis buffer (1% Triton X-100, 10 mM β-glycerol phosphate, 10 mM pyrophosphate, 40 mM HEPES pH 7.4, 2.5 mM MgCl2, and protease inhibitors).

- Clarify the lysate by centrifugation at 13,000 rpm for 10 minutes at 4°C.

3. Immunoprecipitation:

- Incubate the clarified lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

- Wash the beads three times with lysis buffer.

4. Elution and Western Blotting:

- Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies against the HA-tag (to detect GATOR2 components) and the FLAG-tag (to confirm Sestrin2 immunoprecipitation).

- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

This protocol outlines a general method for assessing the direct activation of AMPK by Sestrins in a cell-free system, adapted from described methodologies.[6]

1. Reagents and Proteins:

- Purified, recombinant AMPK (α1β1γ1).

- Purified, recombinant Sestrin2.

- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

- ATP and a suitable AMPK substrate (e.g., SAMS peptide).

- ADP-Glo™ Kinase Assay kit or similar.

2. Assay Procedure:

- In a 384-well plate, add the kinase buffer, AMPK, and varying concentrations of Sestrin2.

- Initiate the kinase reaction by adding a mixture of ATP and the AMPK substrate.

- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the AMPK activity.

3. Data Analysis:

- Plot the luminescence signal against the concentration of Sestrin2 to determine the dose-dependent activation of AMPK.

Part 2: this compound, the Small Molecule Inhibitor of Cellulose Synthase

This compound (CESA Trafficking INhibitor) is a small molecule that has been identified as an inhibitor of cellulose synthesis in plants. It provides a valuable chemical tool for studying the complex processes of cellulose biosynthesis and cell wall formation.

Chemical Structure and Properties

-

Chemical Name: 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine[9]

-

Molecular Formula: C14H9F6N5O4

-

Appearance: A yellow solid.

Caption: Chemical structure of this compound.

Quantitative Data for this compound

| Parameter | Value | Experimental Context |

| Half-maximal inhibitory concentration (IC50) | 4.85 µM | Inhibition of anisotropic cell growth in 5-day-old etiolated Arabidopsis seedlings.[10] |

| Cellulose Content Reduction | ~30% | In Arabidopsis hypocotyls grown on 9 µM this compound.[10] |

Mechanism of Action

This compound inhibits cellulose synthesis by interfering with the trafficking of cellulose synthase (CESA) complexes to the plasma membrane. It reduces the velocity of CESA complexes at the plasma membrane and causes their accumulation in intracellular compartments.[10] This disruption of CESA trafficking leads to a reduction in cellulose deposition in the cell wall, resulting in impaired cell elongation and altered cell morphology.

Caption: Proposed mechanism of action for this compound in plant cells.

Experimental Protocols

This representative protocol is based on methods used for assaying cellulose synthase activity and its inhibition.[4][11]

1. Preparation of Microsomal Membranes:

- Homogenize plant tissue (e.g., Arabidopsis seedlings) in an ice-cold extraction buffer.

- Filter the homogenate and centrifuge at a low speed to remove cell debris.

- Pellet the microsomal membranes by ultracentrifugation of the supernatant.

- Resuspend the pellet in a suitable buffer.

2. Cellulose Synthase Assay:

- In a reaction tube, combine the microsomal membrane preparation with an assay buffer containing UDP-[14C]glucose (as the substrate), MgCl2, and CaCl2.

- Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone (as a control).

- Incubate the reaction at 30°C for 1-2 hours.

3. Quantification of Cellulose Synthesis:

- Stop the reaction by adding a stop solution (e.g., acetic acid/ethanol mixture).

- Wash the reaction mixture to remove unincorporated UDP-[14C]glucose, typically by spotting onto filter paper and washing with water and ethanol.

- Quantify the amount of [14C]-labeled cellulose produced using a scintillation counter.

4. Data Analysis:

- Calculate the percentage of inhibition of cellulose synthase activity at each this compound concentration relative to the DMSO control.

- Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Conclusion

The dual identity of "this compound" underscores the importance of precise molecular nomenclature in scientific communication. The Sestrin proteins have emerged as central players in the regulation of cellular metabolism and stress responses, with profound implications for human health and disease. Their intricate signaling networks and well-defined structural features provide a rich landscape for therapeutic intervention. Conversely, the small molecule this compound offers a powerful tool for dissecting the mechanisms of cellulose biosynthesis in plants, a process of fundamental biological importance and significant agricultural and industrial relevance. This guide provides a foundational resource for professionals in drug development and plant science, enabling a deeper understanding of the structural and functional intricacies of these two important classes of molecules.

References

- 1. A cellulose synthesis inhibitor affects cellulose synthase complex secretion and cortical microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sestrins function as guanine nucleotide dissociation inhibitors for Rag GTPases to control mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sestrin-dependent Erk/Jnk/p38 MAPK activation complex inhibits immunity during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sestrin 2 suppresses cells proliferation through AMPK/mTORC1 pathway activation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of Cestrin and Sestrins in Elucidating Protein Trafficking Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein trafficking, the intricate process of transporting proteins to their correct destinations within a cell, is fundamental to cellular function. Dysregulation of these pathways is implicated in numerous diseases, making the study of protein trafficking a critical area of research. This technical guide delves into the roles of two distinct but similarly named molecular entities, CESTRIN and Sestrins , as powerful tools for investigating different facets of protein trafficking. This compound, a small molecule inhibitor, has been instrumental in dissecting the trafficking of cellulose synthase complexes in plants. In parallel, the Sestrin family of proteins has emerged as a key regulator of mTORC1 trafficking to the lysosome in mammals, a process central to cellular metabolism and growth. This guide provides an in-depth analysis of the mechanisms of action, experimental methodologies, and quantitative data associated with both this compound and Sestrins, offering a comprehensive resource for researchers in cell biology and drug development.

Part 1: this compound - A Chemical Tool to Probe Cellulose Synthase Trafficking in Plants

This compound (CESA TRAFFICKING INHIBITOR) is a small molecule that has been identified as a specific inhibitor of the trafficking of cellulose synthase (CESA) complexes in plants.[1] By acutely disrupting the transport of these essential enzyme complexes, this compound provides a means to study the dynamics of their secretion, localization, and interaction with other cellular components.

Mechanism of Action

This compound selectively interferes with the trafficking of CESA complexes to the plasma membrane.[1] This leads to a reduction in the velocity of CESA complexes at the plasma membrane and their accumulation in intracellular compartments.[1][2][3] Notably, this compound's effect is not a general disruption of the secretory pathway, as the trafficking of other plasma membrane and secreted proteins is not significantly affected.[2][4] The inhibitor also differentially affects CESA-associated proteins; for instance, KORRIGAN1 (KOR1) accumulates in a similar manner to CESA, while POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 (POM2/CSI1) dissociates into the cytoplasm.[1] This specificity makes this compound a valuable tool for dissecting the CESA-specific trafficking machinery.

Quantitative Data on this compound's Effects on Protein Trafficking

The following tables summarize the quantitative effects of this compound treatment on the trafficking of CESA and associated proteins in Arabidopsis thaliana hypocotyls, as determined by live-cell imaging.

Table 1: Effect of this compound on the Velocity of GFP-CESA3 at the Plasma Membrane [1][2][3]

| Treatment | Average Velocity (nm/min) |

| DMSO (Control) | 218 |

| 15 µM this compound | 127 |

Table 2: Effect of this compound on the Motility of POM2/CSI1-3xYpet [1][5]

| Treatment | Average Motility (nm/min) |

| DMSO (Control) | 262 |

| 15 µM this compound (~1.5 h) | 164 |

Table 3: Effect of this compound on the Velocity of GFP-KOR1 [4]

| Treatment | Average Velocity (nm/min) |

| DMSO (Control) | ~220 (estimated from control CESA velocity) |

| 15 µM this compound | ~60 |

Experimental Protocols

This protocol is adapted from Worden et al., 2015.[1][2]

-

Plant Material and Growth Conditions:

-

Use Arabidopsis thaliana seedlings expressing fluorescently tagged proteins of interest (e.g., GFP-CESA3, GFP-KOR1, POM2/CSI1-3xYpet).

-

Sterilize seeds and sow them on Murashige and Skoog (MS) medium.

-

Stratify seeds at 4°C for 2-4 days to synchronize germination.

-

Grow seedlings vertically in the dark for 3 days at 22°C to obtain etiolated hypocotyls.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the this compound stock solution in liquid MS medium to the desired final concentration (e.g., 15 µM).

-

Prepare a control solution with an equivalent concentration of DMSO in liquid MS medium.

-

Mount the etiolated seedlings in a chambered coverglass and perfuse with either the this compound solution or the DMSO control solution.

-

-

Confocal Microscopy:

-

Image the hypocotyl epidermal cells using a spinning-disk confocal microscope equipped with a high-sensitivity camera.

-

Use appropriate laser lines and emission filters for the fluorescent proteins being observed (e.g., 488 nm laser for GFP).

-

Acquire time-lapse image series of the cortical region of the cells to visualize protein dynamics at and near the plasma membrane.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ with appropriate plugins) to track the movement of fluorescently labeled particles over time.

-

Calculate the velocity and motility of the particles from the tracking data.

-

Quantify the density and fluorescence intensity of particles at the plasma membrane and in intracellular compartments.

-

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for studying this compound's effect on protein trafficking.

Part 2: Sestrins - Regulators of mTORC1 Trafficking and Lysosomal Localization

The Sestrin family of proteins (Sestrin1, Sestrin2, and Sestrin3) are stress-inducible proteins that play a crucial role in maintaining cellular homeostasis.[6] A key function of Sestrins is the negative regulation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[7] They achieve this, in part, by controlling the trafficking of mTORC1 to the lysosome, its site of activation.

The Sestrin-GATOR-mTORC1 Signaling Pathway

Sestrins, particularly Sestrin2, act as intracellular sensors of amino acid levels. In the absence of amino acids, Sestrin2 binds to the GATOR2 complex.[8][9] This interaction relieves the GATOR2-mediated inhibition of the GATOR1 complex.[10][11] The now-active GATOR1 functions as a GTPase-activating protein (GAP) for the RagA/B GTPases.[8] GATOR1 promotes the hydrolysis of GTP on RagA/B, leading to an inactive Rag GTPase heterodimer.[11] The inactive Rag complex is unable to recruit mTORC1 to the lysosomal surface, thus preventing its activation by Rheb.[6][7] This elegant mechanism ensures that the anabolic processes driven by mTORC1 are suppressed under conditions of nutrient scarcity.

Quantitative Data on Sestrin2-Mediated Inhibition of mTORC1 Lysosomal Localization

The following table summarizes the effect of Sestrin2 overexpression on the colocalization of mTOR with the lysosomal marker LAMP1, a measure of mTORC1 trafficking to the lysosome.

Table 4: Effect of Sestrin2 on mTOR Colocalization with Lysosomes [12][13]

| Condition | mTOR and LAMP1 Colocalization |

| Control Cells | High |

| Sestrin2 Overexpressing Cells | Low |

| Amino Acid Starvation | Low |

Note: Quantitative values for the percentage of colocalization can vary between experiments and cell types. The data presented here reflects the qualitative trend consistently observed in the literature.

Experimental Protocols

This protocol is a generalized procedure based on methods described in the literature.[8][14]

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Transfect cells with plasmids encoding epitope-tagged proteins of interest (e.g., FLAG-Sestrin2 and HA-GATOR2 components) using a suitable transfection reagent.

-

-

Cell Lysis:

-

After 24-48 hours, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the epitope tag of the bait protein (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against the epitope tags of both the bait and prey proteins (e.g., anti-FLAG and anti-HA antibodies) to detect the interaction.

-

This protocol is a generalized procedure based on methods described in the literature.[12][15][16]

-

Cell Culture and Treatment:

-

Grow cells (e.g., HeLa or HEK293T) on glass coverslips.

-

If necessary, transfect cells with constructs for overexpressing Sestrin2 or treat them with specific inhibitors.

-

For amino acid starvation experiments, incubate cells in amino acid-free medium for 1-2 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 or saponin in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against mTOR and LAMP1 diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear staining.

-

Image the cells using a confocal microscope.

-

-

Colocalization Analysis:

-

Use image analysis software to quantify the degree of colocalization between the mTOR and LAMP1 signals (e.g., using Pearson's correlation coefficient or Mander's overlap coefficient).

-

Signaling Pathways and Experimental Workflows

Caption: Sestrin2-GATOR signaling pathway regulating mTORC1 localization.

References

- 1. CESA TRAFFICKING INHIBITOR Inhibits Cellulose Deposition and Interferes with the Trafficking of Cellulose Synthase Complexes and Their Associated Proteins KORRIGAN1 and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sestrins inhibit mTORC1 kinase activation through the GATOR complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Sestrins interact with GATOR2 to negatively regulate the amino-acid-sensing pathway upstream of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sestrin2 inhibits mTORC1 through modulation of GATOR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic stress controls mTORC1 lysosomal localization and dimerization by regulating the TTT-RUVBL1/2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The GATOR2–mTORC2 axis mediates Sestrin2-induced AKT Ser/Thr kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of lysosomal function in the course of autophagy via mTORC1 suppression and autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Live-Cell Imaging of Cellulose Synthase with Cestrin

Application Notes and Protocols for Cestrin Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cestrin is a small molecule inhibitor of cellulose synthase 1 (CESA1), a key enzyme in plant cell wall biosynthesis. By interfering with the trafficking of cellulose synthase complexes (CSCs) and their associated proteins, this compound serves as a valuable tool for studying cellulose deposition, cell elongation, and overall plant growth and development.[1] These application notes provide a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO), ensuring its proper handling, storage, and application in research settings.

This compound: Properties and Mechanism of Action

This compound disrupts the normal physiology of cellulose biosynthesis by reducing the velocity of plasma membrane-localized CSCs and causing their accumulation in intracellular compartments.[2] This interference extends to the associated proteins KORRIGAN1 (KOR1) and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 (CSI1), which are also mislocalized upon this compound treatment.[2] The resulting inhibition of cellulose synthesis leads to observable phenotypes in plants, such as reduced cell elongation and anisotropic growth.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Weight | 425.24 g/mol | MedChemExpress |

| Molecular Formula | C₁₄H₉F₆N₅O₄ | MedChemExpress |

| Purity | ≥98% | Targetmol |

| Half-maximal Inhibitory Concentration (IC₅₀) | ~4.85 µM (in Arabidopsis thaliana etiolated seedlings) | [2] |

| Effective Working Concentration | 8 µM - 15 µM (in Arabidopsis thaliana) | [2][3] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for preparing working solutions for various cellular and plant-based assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Microcentrifuge tubes (amber or wrapped in foil)

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

-

Analytical balance

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 425.24 g/mol x 1000 mg/g = 4.25 mg

-

-

-

Weighing this compound:

-

Tare a clean, dry microcentrifuge tube on an analytical balance.

-

Carefully weigh 4.25 mg of this compound powder directly into the tared tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Tightly cap the tube.

-

-

Solubilization:

-

Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

-

Storage:

-

For long-term storage, it is recommended to aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles and light exposure.

-

Preparation of this compound Working Solution

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for treating Arabidopsis thaliana seedlings. The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[4]

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate liquid growth medium for Arabidopsis thaliana (e.g., ½ MS medium)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Determine the final desired this compound concentration and volume. For this example, we will prepare 10 mL of a 10 µM this compound working solution.

-

Calculate the volume of stock solution needed:

-

Using the formula M₁V₁ = M₂V₂:

-

(10 mM) x V₁ = (10 µM) x (10 mL)

-

(10,000 µM) x V₁ = (10 µM) x (10,000 µL)

-

V₁ = 10 µL

-

-

-

Prepare the working solution:

-

In a sterile tube, add 9.99 mL of the appropriate liquid growth medium.

-